molecular formula C23H31N3O3 B15016985 (3E)-N-(Adamantan-2-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide

(3E)-N-(Adamantan-2-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide

Cat. No.: B15016985
M. Wt: 397.5 g/mol
InChI Key: OMEZFSMSXJEWKG-MFKUBSTISA-N
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Description

(3E)-N-(Adamantan-2-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(Adamantan-2-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, followed by functional group modifications to introduce the necessary substituents.

The key steps in the synthesis include:

    Friedel-Crafts Alkylation: Introduction of the adamantane group.

    Amidation: Formation of the butanamide backbone.

    Esterification: Introduction of the 3-methylphenoxy group.

    Imination: Formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(Adamantan-2-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the imino group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

(3E)-N-(Adamantan-2-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (3E)-N-(Adamantan-2-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins. The imino group plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-N-(Adamantan-2-YL)-3-{[2-(4-methylphenoxy)acetamido]imino}butanamide: Similar structure with a different position of the methyl group.

    (3E)-N-(Adamantan-2-YL)-3-{[2-(2-methylphenoxy)acetamido]imino}butanamide: Similar structure with a different position of the methyl group.

    (3E)-N-(Adamantan-2-YL)-3-{[2-(phenoxy)acetamido]imino}butanamide: Lacks the methyl group on the phenoxy ring.

Uniqueness

The unique combination of the adamantane moiety and the specific positioning of the 3-methylphenoxy group in (3E)-N-(Adamantan-2-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide contributes to its distinct chemical properties and potential applications. This structural uniqueness allows for specific interactions with molecular targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

IUPAC Name

(3E)-N-(2-adamantyl)-3-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C23H31N3O3/c1-14-4-3-5-20(6-14)29-13-22(28)26-25-15(2)7-21(27)24-23-18-9-16-8-17(11-18)12-19(23)10-16/h3-6,16-19,23H,7-13H2,1-2H3,(H,24,27)(H,26,28)/b25-15+

InChI Key

OMEZFSMSXJEWKG-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2C3CC4CC(C3)CC2C4

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=C(C)CC(=O)NC2C3CC4CC(C3)CC2C4

Origin of Product

United States

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